
Cimpuciclib
Übersicht
Beschreibung
Cimpuciclib is a synthetic organic compound known for its role as a cyclin-dependent kinase inhibitor and antineoplastic agent. It is primarily used in scientific research to study its effects on cell cycle regulation and cancer treatment. The compound has a molecular formula of C30H35FN8O and a molecular weight of 542.663 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cimpuciclib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and surfactants like Tween 80 .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cimpuciclib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Halogene oder Nucleophile unter spezifischen Bedingungen.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Produkten führen kann.
Wissenschaftliche Forschungsanwendungen
Cimpuciclib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um die Mechanismen der Cyclin-abhängigen Kinase-Inhibition und ihre Auswirkungen auf die Zellzyklusregulation zu untersuchen.
Biologie: Wird auf seine Rolle bei der Zellproliferation und Apoptose untersucht.
Medizin: Wird als potenzieller Therapeutikum für die Krebsbehandlung aufgrund seiner antineoplastischen Eigenschaften erforscht.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Cyclin-abhängigen Kinasen 4 und 6 (CDK4/6) hemmt. Diese Kinasen spielen eine entscheidende Rolle im Zellzyklusfortschritt, insbesondere im Übergang von der G1-Phase zur S-Phase. Durch die Hemmung von CDK4/6 verhindert this compound die Phosphorylierung des Retinoblastomproteins (Rb), wodurch der Zellzyklusfortschritt gestoppt und eine Zellzyklusarretierung induziert wird. Dieser Mechanismus ist besonders effektiv bei Krebszellen, die für ihr Wachstum auf eine schnelle Zellteilung angewiesen sind .
Wirkmechanismus
Cimpuciclib is often compared with other cyclin-dependent kinase inhibitors, such as:
Ribociclib: Another selective CDK4/6 inhibitor with similar antineoplastic properties.
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.
Abemaciclib: Known for its broader spectrum of activity against CDK4/6 and other kinases.
Uniqueness: this compound is unique due to its high selectivity for CDK4/6 and its potent antineoplastic activity. It has shown promising results in preclinical studies, particularly in inhibiting the proliferation of cancer cells and inducing tumor regression .
Vergleich Mit ähnlichen Verbindungen
Cimpuciclib wird oft mit anderen Cyclin-abhängigen Kinase-Inhibitoren verglichen, wie z. B.:
Ribociclib: Ein weiterer selektiver CDK4/6-Inhibitor mit ähnlichen antineoplastischen Eigenschaften.
Palbociclib: Ein CDK4/6-Inhibitor, der zur Behandlung von Brustkrebs eingesetzt wird.
Abemaciclib: Bekannt für sein breiteres Wirkungsspektrum gegen CDK4/6 und andere Kinasen.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Selektivität für CDK4/6 und seiner potenten antineoplastischen Aktivität. Es hat vielversprechende Ergebnisse in präklinischen Studien gezeigt, insbesondere bei der Hemmung der Proliferation von Krebszellen und der Induktion von Tumorregression .
Ähnliche Verbindungen:
- Ribociclib
- Palbociclib
- Abemaciclib
Die einzigartigen Eigenschaften und die potente Aktivität von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
[4-(cyclopropylamino)piperidin-1-yl]-[6-[[5-fluoro-4-(2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-yl]amino]-2-methylpyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35FN8O/c1-17(2)39-19(4)34-25-9-5-20(15-26(25)39)28-24(31)16-32-30(37-28)36-27-10-8-23(18(3)33-27)29(40)38-13-11-22(12-14-38)35-21-6-7-21/h5,8-10,15-17,21-22,35H,6-7,11-14H2,1-4H3,(H,32,33,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSYOFCVZBGPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC2=NC=C(C(=N2)C3=CC4=C(C=C3)N=C(N4C(C)C)C)F)C(=O)N5CCC(CC5)NC6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2202767-78-8 | |
| Record name | Cimpuciclib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2202767788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMPUCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPX6CRU43V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



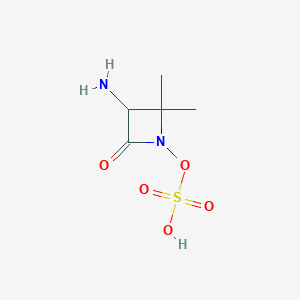
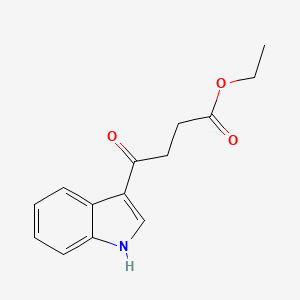
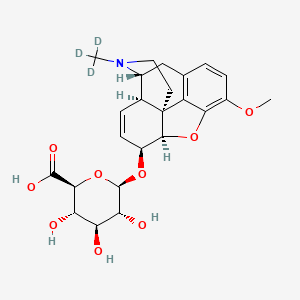

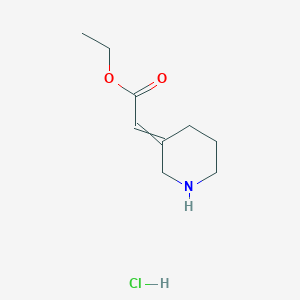


![(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE](/img/structure/B3325733.png)
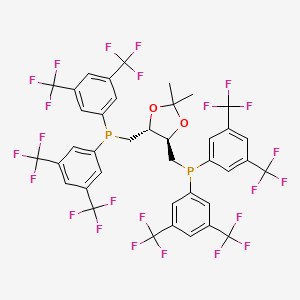

![5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid](/img/structure/B3325749.png)

![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)
